N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-fluoro-3-(2-phenylethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3S/c22-17-7-4-8-18(14-17)25-21(26)16-9-10-19(23)20(13-16)29(27,28)24-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGLEXRKCHMTCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical formula for N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide is . The structure consists of a chlorophenyl group, a fluorobenzamide moiety, and a phenethylsulfamoyl substituent. This combination suggests potential interactions with various biological targets, particularly in the context of pharmacological applications.
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, sulfamoyl derivatives often exhibit inhibitory effects on enzymes like carbonic anhydrase and other sulfonamide-sensitive enzymes, which can affect cellular processes such as acid-base balance and ion transport.
- Anticancer Properties : Some studies suggest that compounds with similar structures may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various signaling pathways. This is particularly relevant for compounds that can interfere with DNA repair mechanisms, as seen in the inhibition of PARP (Poly ADP-ribose polymerase) enzymes.
Case Studies and Experimental Data
- Antitumor Activity : A study investigating the effects of sulfamoyl derivatives demonstrated significant cytotoxicity against various cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis in vitro, highlighting its potential as an anticancer agent .
- Enzyme Inhibition : Research has indicated that similar compounds can effectively inhibit sphingomyelin synthase (EC 2.7.8.27), an enzyme crucial for sphingolipid metabolism. This inhibition can lead to altered cell signaling pathways associated with proliferation and apoptosis .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide has been investigated for its potential as an antimicrobial agent. The presence of the sulfonamide moiety is critical, as sulfonamides are known for their antibacterial properties. Studies have shown that compounds with similar structures exhibit effective inhibition against bacterial growth, making this compound a candidate for further exploration in antibiotic development .
Cancer Research
Research indicates that compounds similar to this compound may play a role in cancer treatment. The fluorine substituent can enhance the lipophilicity and bioavailability of the drug, potentially improving its efficacy against cancer cells. Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms of action .
Enzyme Inhibition Studies
The compound's structural features suggest potential applications in enzyme inhibition studies. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This characteristic positions this compound as a valuable tool in understanding enzyme kinetics and developing new inhibitors .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-Chlorophenyl)Benzamide (C₁₃H₁₀ClNO)
Structural Similarities :
- Shares the benzamide core and 3-chlorophenyl substituent.
Key Differences : - Lacks the 4-fluoro and phenethylsulfamoyl groups.
Research Findings : - Exists in two polymorphic forms: orthorhombic (Pbca, Z=8) and monoclinic (P2₁/c, Z=4).
- The monoclinic form exhibits distinct hydrogen-bonding patterns, forming C(4) chains via N–H⋯O interactions, stabilized by weak C–H⋯O contacts .
- Crystallographic data (monoclinic form): Space Group: P2₁/c R Factor: 0.041 Bond Lengths: C–C avg. 1.383 Å, C–N 1.336 Å .
Pesticide-Related Benzamides
- Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) :
- Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
Sulfamoyl-Containing Analogues
- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide: Structural Features: Chromene and pyrazolopyrimidine moieties with sulfonamide and fluorine substituents. Properties: Melting point 175–178°C; molecular weight 589.1 g/mol. Demonstrates the thermal stability conferred by sulfonamide groups .
Nicotinamide Derivatives
- 6-Chloro-N-(4-(Chlorodifluoromethoxy)Phenyl)-5-(4-Fluoro-1H-Pyrazol-5-yl)Nicotinamide: Structural Features: Nicotinamide core with chloro, difluoromethoxy, and fluoropyrazole groups.
Data Table: Key Properties of Comparable Compounds
Q & A
Basic: What are the common synthetic routes for preparing N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide?
The synthesis typically involves multi-step reactions, starting with the coupling of a benzamide precursor with a sulfonamide-bearing moiety. A general approach includes:
- Step 1: Activation of the carboxylic acid group (e.g., using thionyl chloride to form an acyl chloride intermediate) .
- Step 2: Reaction with 3-chlorophenethylamine under anhydrous conditions to form the benzamide backbone.
- Step 3: Sulfonylation of the amine group using a fluorinated sulfonyl chloride derivative (e.g., 4-fluoro-3-sulfamoylbenzoyl chloride) in the presence of a base like triethylamine .
Key reagents include dichloromethane (solvent), DMAP (catalyst), and controlled temperatures (0–25°C) to minimize side reactions.
Basic: How is the structural identity of this compound confirmed post-synthesis?
Structural confirmation relies on a combination of:
- NMR Spectroscopy: and NMR to verify aromatic substituents, sulfonamide linkages, and absence of unreacted intermediates .
- X-ray Crystallography: Single-crystal analysis (e.g., using SHELX programs) resolves bond lengths, angles, and stereochemistry. For example, C–Cl and C–F bond distances are typically ~1.74 Å and ~1.34 Å, respectively .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and isotopic patterns .
Basic: What analytical methods are used to assess initial purity?
- HPLC: Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity (>95% typical for research-grade material) .
- TLC: Monitors reaction progress using silica gel plates and visualizing agents (e.g., ninhydrin for amine detection) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with toluene or THF to reduce side-product formation .
- Catalyst Screening: Test alternatives to DMAP, such as pyridine derivatives, to enhance sulfonylation efficiency .
- Temperature Gradients: Use microwave-assisted synthesis to accelerate reaction kinetics (e.g., 80°C for 30 minutes vs. 24 hours at room temperature) .
Advanced: What methodologies elucidate the compound’s mechanism of biological activity?
- Molecular Docking: Computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like kinase enzymes or GPCRs, leveraging the sulfonamide group’s hydrogen-bonding capacity .
- Enzyme Assays: Measure IC values against purified targets (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .
- Cell-Based Studies: Apoptosis assays (Annexin V/PI staining) and ROS detection in cancer cell lines validate mechanistic hypotheses .
Advanced: How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved?
- SHELXL Refinement: Apply restraints to disordered regions (e.g., phenethyl groups) and use TWIN/BASF commands to model twinning .
- High-Resolution Data: Collect synchrotron data (λ = 0.7 Å) to improve resolution (<0.8 Å), enabling precise electron density mapping .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
- Analog Synthesis: Modify substituents systematically (e.g., replacing 3-chlorophenyl with 3-fluorophenyl) to assess impact on bioactivity .
- Pharmacophore Mapping: Identify critical moieties (e.g., sulfamoyl group’s role in target binding) using 3D-QSAR models .
- In Vivo Testing: Compare pharmacokinetic profiles (e.g., bioavailability, half-life) of analogs in rodent models .
Advanced: How is the compound’s stability under varying pH and temperature conditions evaluated?
- Forced Degradation Studies: Expose solutions to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC to quantify degradation products .
- Thermogravimetric Analysis (TGA): Monitor mass loss at 25–300°C to determine thermal decomposition thresholds (e.g., stability up to 150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
